Cas no 88139-91-7 (5-Bromo-2-hydroxymethylpyridine)

5-Bromo-2-hydroxymethylpyridine structure
88139-91-7 structure
Nome del prodotto:5-Bromo-2-hydroxymethylpyridine
Numero CAS:88139-91-7
MF:C6H6BrNO
MW:188.02194070816
MDL:MFCD04035597
CID:61146
PubChem ID:87561522

5-Bromo-2-hydroxymethylpyridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Bromo-2-hydroxymethylpyridine
    • (5-Bromopyrid-2-yl)methanol
    • 2-Hydroxymethyl-5-bromopyridine
    • 5-Bromo-2-(hydroxymethyl)pyridine
    • 5-Bromo-2-pyridinemethanol
    • (5-BROMO-PYRIDIN-2-YL)-METHANOL
    • (5-bromopyridin-2-yl)methanol
    • 2-PYRIDINEMETHANOL, 5-BROMO-
    • 5-BROMOPYRIDINE-2-METHANOL
    • (5-bromo-2-pyridyl)methan-1-ol
    • (5-Bromo-pyridin-2-yl)methanol (5-Bromo-2-hydroxymethylpyridine)
    • (5-bromo-2-pyridyl)methanol
    • zlchem 391
    • PubChem7710
    • PubChem12387
    • 5-bromo-2-pyridine methanol
    • KSC49
    • 5-Bromo-2-pyridinemethanol (ACI)
    • PB18645
    • SCHEMBL506458
    • FS-2167
    • H5AM7UXN25
    • B3492
    • BCP32564
    • 5-bromo-2-hydroxymethylpyridine, AldrichCPR
    • BBL100859
    • EN300-73884
    • (5-Bromo-2-pyridyl)methanol;5-Bromo-2-hydroxymethylpyridine
    • 5-Bromo-pyridin-2-yl-methanol
    • STL554653
    • HY-32837
    • AKOS005255303
    • (5-BROMO-2-PYRIDINYL)METHANOL
    • UNII-H5AM7UXN25
    • CS-D0982
    • Z1065600752
    • NS00125142
    • (5-bromopyridin-2-yl)-methanol
    • (5-Bromanylpyridin-2-yl)methanol
    • SY002137
    • DB-013611
    • W-204002
    • 5-bromo-2-hydroxymethyl pyridine
    • MFCD04035597
    • DTXSID40409417
    • 88139-91-7
    • MDL: MFCD04035597
    • Inchi: 1S/C6H6BrNO/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2
    • Chiave InChI: RUCZFWMEACWFER-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CC(CO)=NC=1
    • BRN: 1447472

Proprietà calcolate

  • Massa esatta: 186.96328g/mol
  • Carica superficiale: 0
  • XLogP3: 0.7
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta legami ruotabili: 1
  • Massa monoisotopica: 186.96328g/mol
  • Massa monoisotopica: 186.96328g/mol
  • Superficie polare topologica: 33.1Ų
  • Conta atomi pesanti: 9
  • Complessità: 89.1
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Colore/forma: Solid
  • Densità: 1.7±0.1 g/cm3
  • Punto di fusione: 59.0 to 63.0 deg-C
  • Punto di ebollizione: 120°C/0.06mmHg(lit.)
  • Punto di infiammabilità: 0℃
  • Indice di rifrazione: 1.599 
  • PSA: 33.12000
  • LogP: 1.33640

5-Bromo-2-hydroxymethylpyridine Informazioni sulla sicurezza

5-Bromo-2-hydroxymethylpyridine Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-Bromo-2-hydroxymethylpyridine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-73884-0.1g
(5-bromopyridin-2-yl)methanol
88139-91-7 95%
0.1g
$19.0 2023-05-03
Enamine
EN300-73884-0.25g
(5-bromopyridin-2-yl)methanol
88139-91-7 95%
0.25g
$23.0 2023-05-03
abcr
AB469471-1 g
(5-Bromopyridin-2-yl)methanol, min. 95%; .
88139-91-7
1g
€74.40 2023-06-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B3492-1G
5-Bromo-2-pyridinemethanol
88139-91-7 >98.0%(GC)(T)
1g
¥250.00 2024-04-15
Key Organics Ltd
FS-2167-20MG
(5-Bromo-pyridin-2-yl)-methanol
88139-91-7 >95%
20mg
£76.00 2023-04-18
TRC
B696208-500mg
5-Bromo-2-hydroxymethylpyridine
88139-91-7
500mg
$ 87.00 2023-04-18
Chemenu
CM175886-100g
5-Bromo-2-(hydroxymethyl)pyridine
88139-91-7 98%
100g
$338 2021-08-05
TRC
B696208-1000mg
5-Bromo-2-hydroxymethylpyridine
88139-91-7
1g
$ 98.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045590-5g
5-Bromo-2-(hydroxymethyl)pyridine
88139-91-7 98%
5g
¥100.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045590-1g
5-Bromo-2-(hydroxymethyl)pyridine
88139-91-7 98%
1g
¥46 2023-02-17

5-Bromo-2-hydroxymethylpyridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Riferimento
End-On and Side-On Peroxo Derivatives of Non-Heme Iron Complexes with Pentadentate Ligands: Models for Putative Intermediates in Biological Iron/Dioxygen Chemistry
Roelfes, Gerard; et al, Inorganic Chemistry, 2003, 42(8), 2639-2653

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Trifluoroacetic anhydride ;  rt; 0.5 h, rt; 0.5 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, rt; overnight, rt
Riferimento
Synthesis of a Non-Heme Template for Attaching Four Peptides: An Approach to Artificial Iron(II)-Containing Peroxidases
van den Heuvel, Marco; et al, Journal of Organic Chemistry, 2004, 69(2), 250-262

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Aluminum chloride ,  Bromine
1.2 Reagents: Hydrochloric acid
1.3 Reagents: Sodium bisulfite
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
3.1 Reagents: Trifluoroacetic anhydride
3.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Structure-activity relationships in the 2-arylcarbapenem series. Synthesis of 1-methyl-2-arylcarbapenems
Guthikonda, Ravindra Nath; et al, Journal of Medicinal Chemistry, 1987, 30(5), 871-80

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Acetic anhydride ;  12 h, 90 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ;  0 °C; 3 h, rt
Riferimento
Inhibition of 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase by Lipophilic Phosphonates: SAR, QSAR, and Crystallographic Studies
Deng, Lisheng; et al, Journal of Medicinal Chemistry, 2011, 54(13), 4721-4734

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  5 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Acetic anhydride ;  12 h, 90 °C
2.2 Reagents: Potassium hydroxide Solvents: Methanol ;  0 °C; 3 h, rt
Riferimento
Inhibition of 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase by Lipophilic Phosphonates: SAR, QSAR, and Crystallographic Studies
Deng, Lisheng; et al, Journal of Medicinal Chemistry, 2011, 54(13), 4721-4734

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Toluene ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Sodium borohydride Solvents: Methanol ;  rt; 1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Tetrameric Cyclic Double Helicates as a Scaffold for a Molecular Solomon Link
Beves, Jonathon E.; et al, Angewandte Chemie, 2013, 52(25), 6464-6467

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Acetic anhydride ;  overnight, 90 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
Riferimento
End-On and Side-On Peroxo Derivatives of Non-Heme Iron Complexes with Pentadentate Ligands: Models for Putative Intermediates in Biological Iron/Dioxygen Chemistry
Roelfes, Gerard; et al, Inorganic Chemistry, 2003, 42(8), 2639-2653

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Toluene
1.2 -
1.3 Reagents: Sodium borohydride
Riferimento
Selective monolithiation of 2,5-dibromopyridine with butyllithium
Wang, Xin; et al, Tetrahedron Letters, 2000, 41(22), 4335-4338

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  0 °C
1.2 Reagents: Sodium borohydride Solvents: Water
Riferimento
Novel bisphosphonate inhibitors of the human farnesyl pyrophosphate synthase
De Schutter, Joris W.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5781-5786

5-Bromo-2-hydroxymethylpyridine Raw materials

5-Bromo-2-hydroxymethylpyridine Preparation Products

5-Bromo-2-hydroxymethylpyridine Fornitori

JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:88139-91-7)5-Bromo-2-hydroxymethylpyridine
MR./MRS.:WANG JING LI
Telefono:13156898909
Email:hope2084@163.com
Fornitori consigliati
atkchemica
(CAS:88139-91-7)5-Bromo-2-hydroxymethylpyridine
CL5578
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:88139-91-7)5-Bromo-2-hydroxymethylpyridine
A10485
Purezza:99%
Quantità:100g
Prezzo ($):182.0